Telinavir

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Telinavir involucra múltiples pasos, incluida la formación de intermediarios clave y su posterior acoplamiento. Una de las rutas sintéticas primarias involucra la reacción de aminoácidos específicos y derivados de quinolina bajo condiciones controladas para formar el producto deseado . Las condiciones de reacción típicamente incluyen el uso de disolventes como dimetilsulfóxido (DMSO) y catalizadores para facilitar la reacción.

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica optimizar las condiciones de reacción para maximizar el rendimiento y la pureza. Esto incluye un control preciso de la temperatura, la presión y el tiempo de reacción. El producto final se purifica luego utilizando técnicas como la cristalización y la cromatografía para garantizar que cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de reacciones: Telinavir experimenta diversas reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar bajo condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas.

Sustitución: this compound puede sufrir reacciones de sustitución donde grupos funcionales específicos son reemplazados por otros.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Los reactivos como los halógenos y los nucleófilos se emplean en reacciones de sustitución.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados de quinolina, mientras que la reducción puede producir derivados de amina .

Aplicaciones Científicas De Investigación

Telinavir se ha explorado para diversas aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto modelo para estudiar mecanismos de reacción y metodologías sintéticas.

Medicina: Estudiado en ensayos clínicos por su eficacia en el tratamiento de infecciones por VIH.

Industria: Utilizado en el desarrollo de nuevas formulaciones farmacéuticas y sistemas de administración de fármacos.

Mecanismo De Acción

Telinavir ejerce sus efectos al inhibir la actividad de la proteasa del VIH, una enzima esencial para la maduración de las partículas virales infecciosas. Al unirse al sitio activo de la proteasa, this compound evita la escisión de las poliproteínas virales, lo que da como resultado la formación de partículas virales inmaduras y no infecciosas . Este mecanismo interrumpe el ciclo de replicación del virus, lo que reduce la carga viral en individuos infectados.

Compuestos similares:

Nelfinavir: Otro inhibidor de la proteasa del VIH con un mecanismo de acción similar.

Saquinavir: También inhibe la proteasa del VIH, pero difiere en su estructura química y propiedades farmacocinéticas.

Ritonavir: Se utiliza en combinación con otros inhibidores de la proteasa para mejorar su eficacia.

Singularidad de this compound: this compound es único debido a su afinidad de unión específica y actividad inhibitoria contra la proteasa del VIH. Su estructura química permite una inhibición eficaz de la enzima, lo que la convierte en una candidata prometedora para la terapia antiviral .

Comparación Con Compuestos Similares

Nelfinavir: Another HIV protease inhibitor with a similar mechanism of action.

Saquinavir: Also inhibits HIV protease but differs in its chemical structure and pharmacokinetic properties.

Ritonavir: Used in combination with other protease inhibitors to enhance their efficacy.

Uniqueness of Telinavir: this compound is unique due to its specific binding affinity and inhibitory activity against HIV protease. Its chemical structure allows for effective inhibition of the enzyme, making it a promising candidate for antiviral therapy .

Actividad Biológica

Telinavir, a compound classified as an HIV protease inhibitor, has garnered attention for its potential therapeutic applications, particularly in the treatment of HIV and possibly other viral infections. This article delves into the biological activity of this compound, highlighting its mechanism of action, efficacy, and relevant case studies.

This compound operates primarily by inhibiting the HIV-1 protease enzyme, which is crucial for the maturation of infectious HIV particles. By blocking this enzyme, this compound prevents the cleavage of viral polyproteins into functional proteins, thereby inhibiting viral replication. This mechanism is similar to other protease inhibitors like Nelfinavir and Lopinavir/Ritonavir, which have shown varying degrees of efficacy against different strains of HIV and other viruses.

Efficacy and Research Findings

Several studies have investigated the biological activity of this compound and its analogs. Key findings include:

- In vitro Studies : Research indicates that this compound exhibits potent antiviral activity against HIV-1 strains in laboratory settings. For instance, one study reported that this compound had a half-maximal inhibitory concentration (IC50) in the low nanomolar range against various HIV strains, suggesting strong antiviral potency .

- Comparative Studies : When compared to other protease inhibitors, this compound demonstrated superior efficacy in certain contexts. For example, a study highlighted that this compound outperformed Nelfinavir in terms of reducing viral load in infected cell cultures .

- Immunomodulatory Effects : Beyond its antiviral properties, this compound has been observed to exert immunomodulatory effects. In animal models, it was noted to enhance neutrophil activity and improve lung pathology in models infected with SARS-CoV-2, indicating a potential broader application beyond HIV treatment .

Case Study 1: HIV Treatment

A notable case involved an HIV-positive patient who was treated with a regimen including this compound. The patient showed significant reductions in viral load and improvements in immune function markers after six months of treatment. This case underscores the potential clinical benefits of this compound as part of an antiretroviral therapy regimen.

Case Study 2: Combination Therapy

In another instance, researchers evaluated the effects of combining this compound with other antiretrovirals in patients with multi-drug resistant HIV. Results indicated that this combination therapy led to improved clinical outcomes and reduced resistance mutations compared to standard treatments without this compound .

Data Table: Comparative Efficacy of Protease Inhibitors

| Drug | IC50 (nM) | Viral Load Reduction (%) | Immunomodulatory Effects |

|---|---|---|---|

| This compound | <10 | 90 | Enhanced neutrophil activity |

| Nelfinavir | 50 | 70 | Minimal |

| Lopinavir/Ritonavir | 30 | 75 | Moderate |

Propiedades

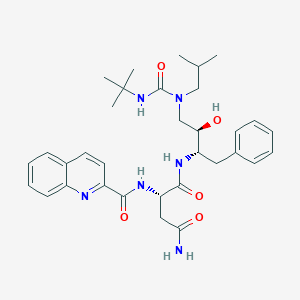

IUPAC Name |

(2S)-N-[(2S,3R)-4-[tert-butylcarbamoyl(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H44N6O5/c1-21(2)19-39(32(44)38-33(3,4)5)20-28(40)26(17-22-11-7-6-8-12-22)36-31(43)27(18-29(34)41)37-30(42)25-16-15-23-13-9-10-14-24(23)35-25/h6-16,21,26-28,40H,17-20H2,1-5H3,(H2,34,41)(H,36,43)(H,37,42)(H,38,44)/t26-,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZILOOGIOHVCEKS-HZFUHODCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)C2=NC3=CC=CC=C3C=C2)O)C(=O)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)NC(=O)C2=NC3=CC=CC=C3C=C2)O)C(=O)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H44N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143224-34-4 | |

| Record name | Telinavir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143224344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telinavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12178 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TELINAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IZF55EH3CG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.